molecular formula C16H15FN6S B11041955 3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11041955
M. Wt: 342.4 g/mol
InChI Key: PYCZFIJKFZOASA-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several functional groups, including a fluorophenyl group, a pyrazolyl group, and a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Construction of the Triazolo-Thiadiazole Core: This involves cyclization reactions where the pyrazole derivative reacts with thiosemicarbazide and an appropriate aldehyde or ketone under acidic or basic conditions to form the triazolo-thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolo-thiadiazole core, potentially opening the ring or reducing specific functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They have shown promise in preliminary studies as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-bromophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-methylphenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H15FN6S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15FN6S/c1-9(2)7-10-8-13(19-18-10)15-22-23-14(20-21-16(23)24-15)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,18,19)

InChI Key

PYCZFIJKFZOASA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F

Origin of Product

United States

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